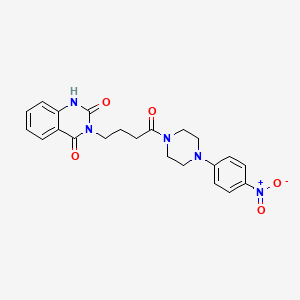
3-(4-(4-(4-nitrophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(4-(4-nitrophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H23N5O5 and its molecular weight is 437.456. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(4-(4-(4-nitrophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione is a novel compound with a complex structure that exhibits significant biological activity. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.
Structure and Properties
The compound features a quinazoline core, which is known for its diverse biological activities, particularly in medicinal chemistry. The structural components include:
- Quinazoline Core : A bicyclic structure with fused benzene and pyrimidine rings.
- Piperazine Moiety : Substituted with a 4-nitrophenyl group, enhancing its interaction potential with biological targets.
- Oxobutyl Chain : Contributes to the compound's reactivity and binding affinity.
The molecular formula is C₁₈H₁₈N₄O₄, with a molecular weight of approximately 424.44 g/mol .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Formation of the Quinazoline Core : Using appropriate precursors.
- Piperazine Substitution : Introducing the piperazine moiety through nucleophilic substitution reactions.
- Oxobutyl Chain Addition : Finalizing the structure by attaching the oxobutyl chain.
These methods ensure high purity and yield of the desired compound .
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of quinazoline derivatives, including this compound. The following findings illustrate its potential:
- Inhibition of Bacterial Growth : The compound has shown moderate activity against various Gram-positive and Gram-negative bacteria. For example, compounds structurally related to it demonstrated inhibition zones of 9 mm to 15 mm against Staphylococcus aureus and Escherichia coli .
| Compound | Inhibition Zone (mm) | MIC (mg/mL) | Activity |
|---|---|---|---|
| Compound 13 | 9 (S. aureus) | 65 | Moderate |
| Compound 15 | 10–12 (E. coli) | 75–80 | Moderate |
These results suggest that modifications in the quinazoline structure can enhance antimicrobial efficacy .
Cytotoxicity Studies
In addition to antimicrobial properties, quinazoline derivatives have been explored for their cytotoxic effects against cancer cell lines. For instance:
- Cytotoxic Activity : Compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines in vitro .
Case Studies
- Antimicrobial Evaluation : A series of quinazoline derivatives were tested against common bacterial strains using the Agar well diffusion method. The most promising derivatives provided broad-spectrum activity comparable to standard antibiotics .
- Cytotoxicity Assessment : In a study involving hybrid quinazoline-based compounds, several derivatives were synthesized and screened for their cytotoxic effects on cancer cells, revealing potential as therapeutic agents in oncology .
科学的研究の応用
3-(4-(4-(4-nitrophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound featuring a quinazoline core, which is a bicyclic structure with a benzene ring fused to a pyrimidine ring. It also has a piperazine moiety substituted with a nitrophenyl group and an oxobutyl chain. The molecular formula is C22H22N6O5 with a molecular weight of approximately 424.44 g/mol. The presence of the nitrophenyl group suggests potential for various chemical interactions, and the quinazoline structure is known for its biological activity, particularly in medicinal chemistry. Research indicates that this compound may possess biological activities due to its structural components.
Synthesis
The synthesis of this compound typically involves several steps to ensure high purity and yield.
Potential Applications
The applications of this compound span various fields. Interaction studies are crucial for understanding how it interacts with biological targets and help elucidate its pharmacodynamics and pharmacokinetics.
Structural Analogs
Several compounds share structural features with this compound.
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 2-[4-[4-(5-chloro-3-methylbenzimidazol-1-yl)piperidin-1-yl]-4-oxobutyl]-1h-quinazolin-4-one | Contains benzimidazole | Potential anti-tumor activity |
| 2-[4-[4-(2-aminoquinazolin-6-yloxy)phenylethoxy]butanamide | Features an ether linkage | Targeting specific kinases |
| 2-[6-chloroquinazolin-2-yloxy]-N,N-diethylacetamide | Has a chloro substituent | Known for analgesic properties |
特性
IUPAC Name |
3-[4-[4-(4-nitrophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O5/c28-20(6-3-11-26-21(29)18-4-1-2-5-19(18)23-22(26)30)25-14-12-24(13-15-25)16-7-9-17(10-8-16)27(31)32/h1-2,4-5,7-10H,3,6,11-15H2,(H,23,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYLZBZRFKUEAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCCN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














